7,8-Dihydroxy-3-methoxy-2H-chromen-2-one
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Overview
Description
7,8-Dihydroxy-3-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, with hydroxyl groups at positions 7 and 8, and a methoxy group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one typically involves the hydroxylation and methoxylation of a chromen-2-one precursor. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts. Methoxylation can be achieved using methanol in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction from plant materials followed by purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
7,8-Dihydroxy-3-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
- 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Comparison: 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarins. For instance, the presence of hydroxyl groups at positions 7 and 8 enhances its antioxidant properties, while the methoxy group at position 3 influences its solubility and reactivity .
Properties
Molecular Formula |
C10H8O5 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
7,8-dihydroxy-3-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-7-4-5-2-3-6(11)8(12)9(5)15-10(7)13/h2-4,11-12H,1H3 |
InChI Key |
PAZMHDIDDBCEEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C(C=C2)O)O)OC1=O |
Origin of Product |
United States |
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